NNMT Inhibitor Activity and Structural Identity Caution
Patent US20250017936 lists this compound as Compound 5o within a series of cell-potent bisubstrate NNMT inhibitors. An affiliated BindingDB entry (BDBM50627720; CHEMBL5395424) reports an IC50 of 10 nM in an NNMT inhibitory assay, though the deposited chemical structure in that BindingDB record does not match the canonical SMILES of N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide, indicating a potential database curation error . Quantitative comparator data within the patent for close structural analogs (e.g., Compounds 5b and 5g) show Ki values of 650 nM and 140 nM, respectively, against full-length recombinant human NNMT .
| Evidence Dimension | NNMT inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 10 nM (BindingDB BDBM50627720; structural identity unconfirmed) |
| Comparator Or Baseline | Compound 5b: Ki = 650 nM; Compound 5g: Ki = 140 nM (both vs. full-length recombinant human NNMT) |
| Quantified Difference | Cannot be reliably calculated due to structural identity mismatch in the target compound record |
| Conditions | NNMT FAP assay for target compound; full-length recombinant human NNMT expressed in E. coli BL21(DE3) for comparators |
Why This Matters
The unresolved structural identity mismatch means that this data cannot be used for procurement decisions until the correct analytical confirmation of the compound's structure against the NNMT activity record is established.
- [1] BindingDB BDBM50627720. CHEMBL5395424. US20250017936 Compound 5o. IC50 = 10 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627720 View Source
- [2] BindingDB BDBM50627707. CHEMBL5426689. US20250017936 Compound 5b. Ki = 650 nM. https://www.bindingdb.org View Source
- [3] BindingDB BDBM50627712. CHEMBL5432183. US20250017936 Compound 5g. Ki = 140 nM. https://www.bindingdb.org View Source
